molecular formula C17H23N3O2 B2564900 2-({1-[(Oxolan-2-yl)methyl]piperidin-4-yl}methoxy)pyridine-4-carbonitrile CAS No. 2415462-55-2

2-({1-[(Oxolan-2-yl)methyl]piperidin-4-yl}methoxy)pyridine-4-carbonitrile

Cat. No.: B2564900
CAS No.: 2415462-55-2
M. Wt: 301.39
InChI Key: MWVJKOPIKILELN-UHFFFAOYSA-N
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Description

2-({1-[(Oxolan-2-yl)methyl]piperidin-4-yl}methoxy)pyridine-4-carbonitrile is a complex organic compound featuring a piperidine ring, a pyridine ring, and an oxolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[(Oxolan-2-yl)methyl]piperidin-4-yl}methoxy)pyridine-4-carbonitrile typically involves multiple steps, starting with the preparation of the piperidine and pyridine intermediates. The oxolane moiety is introduced through a nucleophilic substitution reaction. The reaction conditions often require the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium on carbon (Pd/C) to facilitate the hydrogenation steps .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the precise reaction conditions required for the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-({1-[(Oxolan-2-yl)methyl]piperidin-4-yl}methoxy)pyridine-4-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-({1-[(Oxolan-2-yl)methyl]piperidin-4-yl}methoxy)pyridine-4-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-({1-[(Oxolan-2-yl)methyl]piperidin-4-yl}methoxy)pyridine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({1-[(Oxolan-2-yl)methyl]piperidin-4-yl}methoxy)pyridine-4-carbonitrile is unique due to the combination of its structural elements, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

2-[[1-(oxolan-2-ylmethyl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O2/c18-11-15-3-6-19-17(10-15)22-13-14-4-7-20(8-5-14)12-16-2-1-9-21-16/h3,6,10,14,16H,1-2,4-5,7-9,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWVJKOPIKILELN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN2CCC(CC2)COC3=NC=CC(=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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